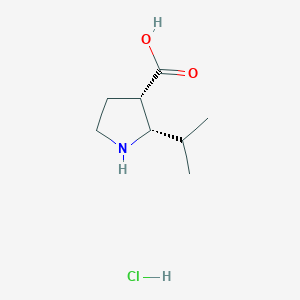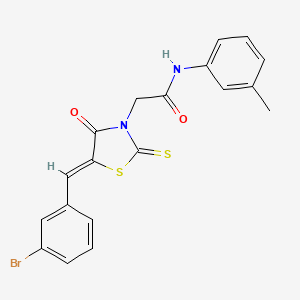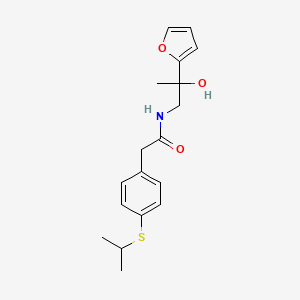
(2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride: is a versatile chemical compound used in scientific research. Its applications range from drug synthesis to catalysis, making it an invaluable tool for researchers seeking innovative solutions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The compound can be synthesized through various synthetic routes, including the cyclization of amino acids and subsequent functional group modifications. Reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods: : On an industrial scale, the compound is produced through optimized chemical reactions that ensure high yield and purity. These methods often involve the use of catalysts and controlled reaction environments to achieve the desired product.
Análisis De Reacciones Químicas
(2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride: undergoes several types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form various derivatives, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Common Reagents and Conditions: : Reagents such as hydrochloric acid, sodium hydroxide, and various organic solvents are commonly used in these reactions. Reaction conditions are carefully controlled to ensure the desired products are obtained.
Major Products Formed: : The major products formed from these reactions include various derivatives of the compound, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
(2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride: has a wide range of applications in scientific research:
Chemistry: : It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: : The compound is utilized in the study of biological processes and the development of new drugs.
Medicine: : It plays a role in the synthesis of pharmaceuticals and the investigation of potential therapeutic agents.
Industry: : The compound is employed in the production of materials and chemicals for industrial applications.
Mecanismo De Acción
The mechanism by which (2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and chemical effects.
Comparación Con Compuestos Similares
(2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride: is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
2-(Propan-2-yl)pyrrolidine-3-carboxylic acid
2-(Propan-2-yl)pyrrolidine-3-carboxylic acid methyl ester
2-(Propan-2-yl)pyrrolidine-3-carboxylic acid ethyl ester
These compounds share similarities in their core structure but differ in their functional groups and applications.
Propiedades
IUPAC Name |
(2S,3S)-2-propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-5(2)7-6(8(10)11)3-4-9-7;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H/t6-,7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNODGYPHEFGGDC-LEUCUCNGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CCN1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1[C@H](CCN1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Tert-butyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2860538.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B2860539.png)



![1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B2860548.png)
![N-(3-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2860549.png)
![2-(2-Chlorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide](/img/structure/B2860550.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]butanoate](/img/structure/B2860551.png)
![4-methoxy-N-{3-[(3-methylbutyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B2860552.png)

![N-(3-acetylphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2860556.png)
![N~6~-(2-methoxyethyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2860557.png)
